5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
Scientific Research Applications
Antimalarial Activity
GNF-Pf-4853 exhibits potent antimalarial properties against Plasmodium falciparum, the parasite responsible for malaria. It effectively kills both blood-stage and sexual-stage parasites in the low nanomolar to low micromolar concentration range . Researchers have identified it as a promising candidate for combating drug-resistant malaria strains.
Mechanism of Action
Whole genome sequencing studies revealed that resistant clones of P. falciparum acquired nonsynonymous mutations in the gene encoding the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to belong to the major facilitator superfamily (MFS). Disruption of pfmfr3 led to decreased sensitivity to GNF-Pf-4853, suggesting its involvement in drug resistance. Interestingly, PfMFR3 localizes to the parasite mitochondrion, indicating a role in mitochondrial transport and drug resistance .
Fluorescent Protein Applications
While not directly related to antimalarial activity, GNF-Pf-4853’s structural features make it an interesting candidate for fluorescent labeling. Fluorescent proteins (FPs) are widely used in biological research, and GNF-Pf-4853’s potential as a fluorophore could enhance imaging studies .
Mitochondrial Targeting
Given its localization in the parasite mitochondrion, GNF-Pf-4853 could serve as a scaffold for designing compounds that specifically target this organelle. Such targeted therapies may minimize off-target effects.
Mechanism of Action
Target of Action
The primary target of GNF-Pf-4853 is the orphan apicomplexan transporter PF3D7_0312500, also known as PfMFR3 . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS), a group of proteins involved in the transport of small solutes in response to chemiosmotic ion gradients .
Mode of Action
GNF-Pf-4853 interacts with PfMFR3, leading to changes in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The action of GNF-Pf-4853 appears to affect biochemical pathways associated with the mitochondria of the parasite . It has been observed that disruption of PfMFR3 leads to decreased sensitivity to compounds that have a mitochondrial mechanism of action . .
Pharmacokinetics
It is known that less than 1% of the dose is recovered unchanged in urine for all dose groups This suggests that the compound undergoes significant metabolic transformation within the body
Result of Action
The action of GNF-Pf-4853 results in the death of both blood- and sexual-stage Plasmodium falciparum parasites . This is achieved through its interaction with PfMFR3 and the subsequent changes in the parasite’s sensitivity to certain antimalarial compounds .
Action Environment
The efficacy and stability of GNF-Pf-4853 can be influenced by various environmental factors. For example, the presence of certain polymorphisms in the PfMFR3 gene can lead to differential sensitivity to GNF-Pf-4853 . Additionally, the compound’s efficacy may be affected by the physiological environment within the host, such as the pH of the stomach or the presence of certain enzymes in the liver.
properties
IUPAC Name |
4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-4-18-19(14(3)31(28,29)17-11-5-13(2)6-12-17)25-20(27)26(18)15-7-9-16(10-8-15)30-21(22,23)24/h5-12,14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQKQPTVNGRSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one |
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